molecular formula C9H8O3 B015094 2-Acetylbenzoic acid CAS No. 577-56-0

2-Acetylbenzoic acid

Cat. No.: B015094
CAS No.: 577-56-0
M. Wt: 164.16 g/mol
InChI Key: QDAWXRKTSATEOP-UHFFFAOYSA-N
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Description

2-Acetylbenzoic acid, also known as acetophenone-2-carboxylic acid, is an organic compound with the molecular formula C₉H₈O₃. It is a derivative of benzoic acid where an acetyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of 2-acetylbenzaldehyde using an oxidizing agent like potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of 2-acetylbenzaldehyde. This process typically involves the use of a metal catalyst and an oxidizing agent under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-carboxybenzoic acid.

    Reduction: It can be reduced to 2-ethylbenzoic acid using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: 2-Carboxybenzoic acid.

    Reduction: 2-Ethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Acetylbenzoic acid can be compared with other similar compounds such as:

    Benzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Acetophenone: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    2-Methylbenzoic acid: Has a methyl group instead of an acetyl group, leading to different chemical properties.

Uniqueness: The presence of both the acetyl and carboxylic acid groups in this compound makes it a versatile compound with unique reactivity and applications in various fields.

Properties

IUPAC Name

2-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAWXRKTSATEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206404
Record name 2-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
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CAS No.

577-56-0
Record name 2-Acetylbenzoic acid
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Record name 2-Acetylbenzoic acid
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Record name 577-56-0
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Record name 2-Acetylbenzoic acid
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Synthesis routes and methods I

Procedure details

Heating at 80° to 85° C. of the phthalic anhydride (5) derived from (1) with malonic acid in pyridine affords the o-acetylbenzoic acid (6). ##STR15##
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Synthesis routes and methods II

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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Synthesis routes and methods III

Procedure details

(i) Using the method of Preparation 3, phthalic anhydride and malonic acid gave 2-(1'-oxoethyl)benzoic acid (m.p. 110°) and thence 1-hydroxymethyl-2-(1'-hydroxyethyl)benzene (oil)
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Synthesis routes and methods IV

Procedure details

A stirred mixture of phthalic anhydride (compound of formula (XII)) (2.3 kg, 1 eq) (commercially available), malonic acid (compound of formula (XIII)) (389 g) (commercially available) and triethylamine (3.2 L) were heated to 80° C. Further portions of malonic acid (5×389 g; 1.94 kg total) were charged at 15 minute intervals and the reaction mixture maintained at 80° C. for 10 hrs. 4M hydrochloric acid (12.2 L) was charged and the reaction stirred for a further 30 minutes before being cooled to 25° C. and the resulting slurry filtered. The damp cake was washed with water (2×4 L) before being dried in vacuo at 50° C. to give the title compound (1.73 kg, 68%); 1H NMR (400 MHz, CDCl3): δ 1.97 (3H, s, CH3), 4.13 (1H, br s, OH) 7.52-7.63 (2H, m, CH Ar), 7.69-7.73 (1H, t, CH Ar), 7.84-7.86 (1H, d, CH Ar); 13C NMR (100 MHz, CDCl3) δ 26.0, 106.6, 122.1, 125.4, 126.0, 130.5, 134.8, 149.8 and 169.3.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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